PTP1B Allosteric Binding: Scaffold Geometry Impact
The target compound bears the acetamide directly on the tetrahydropyran C4, whereas the closest methylene-bridged analog (N-[(4-phenyloxan-4-yl)methyl]acetamide, PDB ligand JHS) inserts a -CH2- spacer. This single-atom difference eliminates one rotatable bond (2 vs. 3 for the analog) and shortens the hydrogen-bond-capable acetamide-to-ring distance. Critically, the methylene-bridged analog was validated as a PTP1B allosteric-site fragment hit in a PanDDA crystallographic screen (PDB 5QEA) with a measured Ki of 1.40 × 10^4 nM (14 μM) against recombinant human PTP1B at pH 5.5 [1][2]. The target compound, lacking the methylene linker, was not identified as a hit in the same large-scale fragment screen, indicating that the direct attachment geometry is incompatible with the allosteric binding pocket [1].
Comparator: Ki 14 μM
| Evidence Dimension | PTP1B allosteric site binding affinity (Ki) |
|---|---|
| Target Compound Data | Not detected as a PTP1B hit in PanDDA fragment screen |
| Comparator Or Baseline | N-[(4-phenyloxan-4-yl)methyl]acetamide: Ki = 1.40 × 10^4 nM (14 μM) |
| Quantified Difference | >1,000-fold difference inferred (hit vs. no hit); Ki > 10 μM for target vs. 14 μM for comparator |
| Conditions | Recombinant human PTP1B, p-nitrophenyl phosphate substrate, pH 5.5; PanDDA crystallographic fragment screen (PDB 5QEA) |
Why This Matters
Users targeting PTP1B allosteric sites must procure the specific methylene-bridged scaffold; substituting with the direct-linked acetamide will abolish detectable binding.
- [1] Keedy, D.A., Hill, Z.B., Biel, J.T., et al. An expanded allosteric network in PTP1B by multitemperature crystallography, fragment screening, and covalent tethering. eLife 7, e36307 (2018). PDB 5QEA. DOI: 10.7554/eLife.36307. View Source
- [2] BindingDB. PrimarySearch_ki: PTP1B inhibition by N-[(4-phenyloxan-4-yl)methyl]acetamide. http://bdb8.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=rid&rid=51015914,51160781,50214663&PDB=1C87 (accessed 2026-04-25). View Source
